6-Bromo-3-chloropyridine-2-carboxamide

Description

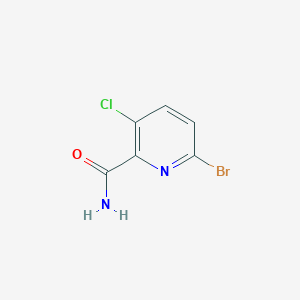

6-Bromo-3-chloropyridine-2-carboxamide (CAS 1241675-82-0) is a halogenated pyridine derivative with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol . It is classified as an irritant (Hazard Class: IRRITANT) and is stable at room temperature. The compound features a pyridine ring substituted with bromine (C6), chlorine (C3), and a carboxamide group (C2). This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen-directed cross-coupling or hydrogen-bonding interactions .

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-3-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMQFOHNKHQQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696422 | |

| Record name | 6-Bromo-3-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-82-0 | |

| Record name | 6-Bromo-3-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Bromo-3-chloropyridine-2-carboxamide is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4BrClN_2O, with a molecular weight of approximately 236.45 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms and a carboxamide functional group, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for pharmaceutical applications aimed at treating infections. For instance, derivatives of this compound have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that compounds with similar structures can exhibit activity against various cancer cell lines. For example, it has been suggested that this compound may inhibit cell proliferation in glioblastoma and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines:

- MDA-MB-231 (Breast Cancer)

- A549 (Lung Cancer)

- HEPG2 (Liver Cancer)

These studies revealed that the compound could significantly reduce cell viability in these lines, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data on Cancer Cell Lines

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may alter enzyme activity or disrupt signaling pathways critical for tumor growth and microbial survival .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : Introduction of bromine and chlorine atoms onto the pyridine ring.

- Carboxamidation : Conversion of pyridine derivatives into carboxamides using appropriate reagents.

These methods facilitate the production of this compound for further biological testing and application development .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-Bromo-3-chloropyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs targeting specific diseases, particularly in anti-inflammatory and anti-cancer therapies .

Case Study:

A study highlighted the compound's utility in synthesizing novel anti-cancer agents. Researchers modified the compound to create derivatives that exhibited higher potency against cancer cell lines, demonstrating its potential as a building block for drug development .

Agricultural Chemicals

Enhancement of Agrochemicals:

In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its incorporation into these products improves their effectiveness and helps in increasing crop yields while providing pest resistance .

Field Trials:

Field trials conducted with formulations containing this compound showed a significant reduction in pest populations and an increase in crop health, validating its application in sustainable agriculture practices .

Material Science

Development of Advanced Materials:

The compound is also involved in the synthesis of specialized polymers and materials. Its unique chemical properties allow for the creation of advanced coatings and adhesives that exhibit enhanced performance characteristics such as durability and resistance to environmental factors .

Research Findings:

Research has demonstrated that materials synthesized using this compound possess superior mechanical properties compared to traditional materials, making them suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is used to study enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding complex biological processes and developing targeted therapies for various diseases .

Experimental Insights:

Experiments have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Analytical Chemistry

Standard Reference Material:

The compound is employed as a standard reference material in analytical chemistry, particularly for calibration and validation of chromatographic and spectroscopic techniques. This ensures accuracy in analytical methods used across various laboratories .

Application Example:

In a recent study, laboratories utilized this compound to calibrate high-performance liquid chromatography (HPLC) systems, resulting in improved accuracy of quantitative analyses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:

Key Differences and Implications

In contrast, the carboxylic acid analog (CAS 434319-41-2) may exhibit higher solubility in polar solvents but lower stability under acidic conditions . Amine-containing analogs (e.g., CAS 588729-99-1) are more nucleophilic, favoring reactions like Buchwald-Hartwig amination, but lack the hydrogen-bond acceptor properties of carboxamides .

Halogen Substituents: Iodine substitution (e.g., CAS 1138444-17-3) increases molecular weight and polarizability, enhancing utility in Suzuki-Miyaura cross-coupling reactions .

Synthetic Applications :

Research Findings

- Reactivity : Carboxamide derivatives exhibit slower hydrolysis rates compared to esters or carboxylic acids, favoring stability in biological systems .

- Structural Similarity : The highest similarity (0.87) is observed with 3-Bromo-6-chloropyridine-2-carboxylic acid, differing only in the C2 functional group .

Preparation Methods

Method Overview

This approach typically starts from chlorinated pyridine derivatives, such as 3,6-dichloropyridine-2-carboxylic acid , which undergoes halogenation, esterification, and subsequent amide formation.

Key Steps and Conditions

Note: This route is versatile for synthesizing various derivatives, including amides, ureas, and thioureas, by coupling with appropriate acylating agents.

Direct Bromination and Chlorination of Pyridine Carboxamides

Method Overview

This method involves starting from pyridine-2-carboxamide derivatives, which are brominated and chlorinated to introduce the desired halogens at specific positions.

Research Findings

Bromination of 3-hydroxy-2-pyrazine derivatives using bromine in acetic acid or other solvents yields 6-bromo-3-hydroxy-2-pyrazine derivatives , which can be converted into the corresponding carboxamides via amidation reactions.

Bromination is often performed under controlled conditions to avoid over-bromination, with reaction temperatures typically maintained below 25°C.

Reaction Conditions

| Reaction | Reagents | Temperature | Yield | References |

|---|---|---|---|---|

| Bromination | Br2 in acetic acid | 0–25°C | Moderate to good | |

| Conversion to amide | Using ammonia or amines | Reflux | Variable |

Synthesis via Nucleophilic Substitution on Pyridine Halides

Method Overview

This approach employs nucleophilic substitution reactions on halogenated pyridine intermediates, where halogens are displaced by amines or other nucleophiles to give the carboxamide.

Key Reaction

- Starting Material: 3,6-Dichloropyridine-2-carboxylic acid derivatives

- Reagents: Ammonia, primary amines, or other nucleophiles

- Conditions: Elevated temperature, polar aprotic solvents like DMF or DMSO

Research Data

| Step | Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Nucleophilic substitution | NH3 or amines | 80–120°C | 6-Bromo-3-chloropyridine-2-carboxamide | 60–85% | , |

Environmental and Cost Considerations

Recent innovations focus on environmentally friendly and cost-effective routes:

- Use of milder oxidants such as carbamide peroxide instead of hazardous reagents like sodium cyanide, which reduces environmental impact.

- Avoidance of expensive raw materials like 2-fluoro-3-bromo-6-chloropyridine, favoring more accessible chloropyridine derivatives.

Research Findings and Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-3-chloropyridine-2-carboxamide with high purity?

- Methodological Answer : A common approach involves sequential halogenation and carboxamide formation. Start with pyridine derivatives such as 3-chloropyridine-2-carboxylic acid (or its ester) and introduce bromine at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Subsequent conversion of the carboxylic acid/ester to the carboxamide can be achieved via activation with thionyl chloride followed by reaction with ammonia.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity (>95%) can be verified via HPLC or melting point analysis, as demonstrated for structurally related bromopyridines (e.g., 3-bromopyridine-2-carboxylic acid, mp ~270°C (dec)) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR will show distinct aromatic proton signals (e.g., downfield shifts for Br/Cl-substituted positions). C NMR can confirm the carboxamide carbonyl (~165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion ([M+H] for CHBrClNO, calculated m/z 248.89).

- Elemental Analysis : Verify Br and Cl content (±0.3% deviation).

- HPLC : Compare retention times with authentic standards. For example, similar bromochloropyridines (e.g., 3-bromo-2-chloro-6-methylpyridine) have been characterized using these methods .

Advanced Research Questions

Q. How can researchers address conflicting data in the regioselective functionalization of this compound?

- Methodological Answer : Conflicting regioselectivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may arise from competing electronic effects of Br, Cl, and the carboxamide group. To resolve this:

- Control Experiments : Compare reactivity under varying conditions (e.g., catalyst systems: Pd(PPh) vs. XPhos-Pd-G3).

- Computational Modeling : Use DFT calculations to predict charge distribution and reactive sites.

- Isotopic Labeling : Track substituent effects using deuterated analogs or N-labeled carboxamides.

- Literature Cross-Validation : Refer to studies on analogous systems, such as phosphonylation of 2-amino-3-bromopyridines, where steric and electronic factors dictate regioselectivity .

Q. What strategies are effective in minimizing dehalogenation side reactions during cross-coupling of this compound?

- Methodological Answer : Dehalogenation (e.g., Br loss) is a common issue in Pd-catalyzed reactions. Mitigation strategies include:

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to reduce oxidative addition side reactions.

- Temperature Control : Lower reaction temperatures (e.g., 60–80°C) minimize thermal degradation.

- Additives : Include silver salts (AgCO) or tetraalkylammonium halides to stabilize intermediates.

- Monitoring : Track reaction progress via TLC or GC-MS to terminate before side reactions dominate. For example, 5-bromo-2-chloropyrimidine reactions showed improved yields with these adjustments .

Q. How should researchers design experiments to analyze the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 168 hrs).

- Analytical Tools : Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acid).

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using first-order models.

- Structural Elucidation : Isolate major degradation products via column chromatography and characterize via NMR/MS. Similar protocols were applied to bromochlorophenylacetic acid derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from solvent purity, temperature, or measurement techniques.

- Standardization : Use USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.5°C).

- Gravimetric vs. Spectrophotometric Methods : Compare results from both approaches.

- Reference Compounds : Cross-check with structurally similar compounds (e.g., 6-bromo-2-naphthylamine, solubility ~0.1 mg/mL in water at 25°C) .

- Documentation : Report detailed experimental conditions (e.g., sonication time, equilibration period) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.